1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one
Overview
Description
1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further connected to a butanone group
Preparation Methods
The synthesis of 1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step reactions. One common synthetic route includes the reaction of 4-(2-pyridyl)piperazine with butanone under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly serotonin receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one involves its interaction with serotonin receptors. It inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through binding to the serotonin transporter (SERT), which prevents the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
1-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-one can be compared with other piperazine derivatives such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure but with a phenyl group instead of a butanone group.
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: Contains a hydroxy group, which may alter its chemical properties and biological activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-5-13(17)16-10-8-15(9-11-16)12-6-3-4-7-14-12/h3-4,6-7H,2,5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQCDRIPIWRHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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